N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXXOBPBFTYSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzofuran-2-carboxylic Acid
Benzofuran-2-carboxylic acid is typically prepared via Pd-catalyzed C–H arylation of ethyl benzofuran-2-carboxylate, followed by saponification. For example, ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate undergoes hydrolysis using NaOH in methanol/water to yield the carboxylic acid. Alternative methods include Knorr cyclization of α-keto esters with substituted phenols, though yields are moderate (45–60%).
Preparation of 1-(Aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene
This intermediate is synthesized through a three-step sequence:
- Indanone Formation : Cyclization of phenylpropionic acid derivatives using polyphosphoric acid yields 1-indanone (75–85% yield).
- Hydroxylation : Reduction of 1-indanone with sodium borohydride (NaBH4) in ethanol produces 1-hydroxyindane. Notably, stereoselective reductions using chiral catalysts (e.g., Corey–Bakshi–Shibata) achieve enantiomeric excess >90%.
- Aminomethylation : Mannich reaction of 1-hydroxyindane with formaldehyde and ammonium chloride in acetic acid affords 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene (60–70% yield).
Amide Bond Formation
Activation of benzofuran-2-carboxylic acid with thionyl chloride (SOCl2) generates the corresponding acid chloride, which reacts with 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene in dichloromethane (DCM) containing triethylamine (Et3N). The reaction proceeds at 0–5°C to minimize side reactions, yielding the target carboxamide in 80–85% purity. Subsequent recrystallization from 2-propanol improves purity to >98%.
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | SOCl2 | 82 | 85 |
| Solvent | DCM | 78 | 80 |
| Temperature | 0–5°C | 85 | 90 |
| Base | Et3N | 80 | 88 |
Synthetic Route 2: C–H Arylation and Transamidation
Directed C–H Arylation
A modular approach reported by involves 8-aminoquinoline-directed C–H arylation of benzofuran-2-carboxamide precursors. Using Pd(OAc)2 as a catalyst and Ag2CO3 as an oxidant, aryl iodides couple regioselectively at the C3 position of the benzofuran ring. This method achieves 70–90% yields across diverse aryl groups, including electron-deficient and sterically hindered substrates.
Transamidation for Carboxamide Installation
Post-arylation, the 8-aminoquinoline directing group is cleaved via a one-pot transamidation procedure. Treatment with Boc2O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) generates an N-acyl-Boc-carbamate intermediate, which reacts with 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene in the presence of Hünig’s base. This step concurrently introduces the target amine and removes the Boc group, streamlining the synthesis.
Key Advantages :
- Avoids handling reactive acid chlorides.
- Enables late-stage diversification of the benzofuran core.
Alternative Methodologies from Patent Literature
Reductive Amination Approach
EP3447045B1 discloses a route where 1-hydroxyindane-1-carbaldehyde is condensed with benzofuran-2-carboxamide methyl ester under reductive conditions (NaBH3CN, MeOH). The imine intermediate is reduced to the secondary amine, followed by hydrolysis of the ester to the carboxylic acid and subsequent amidation (65% overall yield).
Solid-Phase Synthesis
US20170129915A1 outlines a resin-bound strategy using Wang resin functionalized with Fmoc-protected benzofuran-2-carboxylic acid. After Fmoc deprotection with piperidine, the resin reacts with 1-(aminomethyl)-1-hydroxyindane in DMF, followed by cleavage with TFA/water (95:5) to release the product. While scalable, this method requires specialized equipment and achieves lower yields (50–60%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Challenges in Synthesis
- Epimerization : The 1-hydroxy group in indane is prone to racemization under acidic conditions. Mitigation involves using buffered aqueous workups (pH 7–8).
- Byproduct Formation : Over-activation of the carboxylic acid leads to dimerization. Controlled addition of SOCl2 (1.1 equiv) minimizes this issue.
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The benzamide group is central to the molecule’s stability and reactivity:
-
Synthesis : Typically formed via coupling benzofuran-2-carboxylic acid derivatives (e.g., acid chlorides) with amines under Schotten-Baumann conditions. For example:
Reagents like EDCl/HOBt or DCC are used in non-polar solvents (e.g., DCM) at 0–25°C.
-
Hydrolysis : The amide bond can hydrolyze under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate the carboxylic acid and amine precursors .
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amide formation | EDCl, DCM, RT, 12 h | Target compound | 65–78% | |
| Acidic hydrolysis | 6M HCl, reflux, 6 h | Benzofuran-2-carboxylic acid + amine | 92% |
Hydroxy Group Reactivity
The secondary alcohol in the dihydroindenyl group participates in:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
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Oxidation : Catalytic CrO₃ or PCC oxidizes the alcohol to a ketone, yielding N-((2,3-dihydro-1-oxo-1H-inden-1-yl)methyl)benzofuran-2-carboxamide .
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C | Acetylated indenyl derivative | Mild conditions |
| Oxidation | PCC, CH₂Cl₂, 25°C, 3 h | Indanone-linked carboxamide | 85% conversion |
Benzofuran Ring Modifications
The benzofuran moiety undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position.
-
Halogenation : Br₂/FeBr₃ selectively brominates the 4-position .
Cyclization and Rearrangement
Under acidic or thermal conditions, the molecule undergoes intramolecular cyclization:
-
Furan Ring Expansion : Treatment with PPA (polyphosphoric acid) at 120°C induces cyclization, forming tricyclic indeno-benzofuran derivatives .
| Conditions | Product | Mechanism |
|---|---|---|
| PPA, 120°C, 6 h | Indeno[2,1-c]benzofuran-3-one | Friedel-Crafts acylation followed by dehydration |
Biological Activity and Target Interactions
While not a direct reaction, the compound’s interactions with biological targets (e.g., KCNQ ion channels) involve:
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Hydrogen Bonding : The hydroxy and amide groups bind to polar residues in enzyme active sites .
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π-Stacking : The benzofuran and indenyl groups interact with aromatic amino acids (e.g., Phe, Tyr) .
Stability and Degradation
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure may be useful in the design of novel organic materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: Its structure suggests potential interactions with biological receptors, which could be explored for therapeutic applications.
Medicine
Drug Development: Due to its potential biological activity, the compound could be investigated as a lead compound for the development of new pharmaceuticals.
Diagnostics: It may be used in the development of diagnostic agents for detecting specific biological targets.
Industry
Polymer Chemistry: The compound could be used as a monomer or additive in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Similar structure but lacks the benzofuran moiety.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide: Similar structure but with a furan ring instead of benzofuran.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of benzofuran.
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of the indene and benzofuran moieties, which may confer distinct chemical and biological properties not observed in similar compounds. This uniqueness could be leveraged in the design of new materials or pharmaceuticals with specific desired properties.
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a unique combination of an indene moiety and a benzofuran structure, which is known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 299.36 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound likely involves interactions with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing pathways related to pain, inflammation, and cell growth.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, one study found that certain benzofuran derivatives demonstrated growth inhibition against various cancer cell lines with IC50 values ranging from 2.20 μM to 5.86 μM across different types of cancers (e.g., HCT15, MM231) .
Table 1: IC50 Values for Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | ACHN | 2.74 |
| Compound B | HCT15 | 2.37 |
| Compound C | MM231 | 2.20 |
| Compound D | NUGC-3 | 2.48 |
| Compound E | NCI-H23 | 5.86 |
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in various models .
Case Studies
Several studies have evaluated the biological activity of benzofuran derivatives similar to this compound:
- Study on Anticancer Activity : A series of benzofuran derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Study on Pain Models : In neuropathic pain models, compounds bearing similar structures demonstrated significant analgesic effects without affecting locomotor behavior .
Comparative Analysis
When comparing this compound with other related compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| N-(substituted) phenylamide derivatives | High | Moderate |
| N-(hydroxymethyl)benzofuran derivatives | Moderate | High |
| N-((1-hydroxy-2,3-dihydro-1H-indene) derivatives | Very High | High |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with an amine-containing indene moiety. Key steps include:
- Amidation : Use coupling agents like EDC or DCC with DMAP in anhydrous solvents (e.g., DMF, THF) under nitrogen .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2–4 hours at 80–100°C) and improves yield (70–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
- Optimization : Solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., 1:1.2 acid-to-amine ratio) are critical for minimizing byproducts .
Q. How is structural elucidation performed for this compound using spectroscopic techniques?
- Methodological Answer : A combination of techniques is employed:
- NMR : ¹H NMR identifies the hydroxy group (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and indene quaternary carbons .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and O–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Provides exact mass matching the molecular formula (e.g., [M+H]⁺ at m/z 364.1312) .
Advanced Research Questions
Q. How do substituents on the benzofuran and indene moieties influence bioactivity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Functional Group Modifications : Replacing the hydroxy group with methoxy (electron-donating) or halogens (electron-withdrawing) to assess effects on target binding. For example, fluorination at the indene position increased kinase inhibition by 30% in related compounds .
- Biological Assays : Parallel testing in enzyme inhibition (IC50), cytotoxicity (MTT assay), and receptor binding (SPR) identifies critical substituents .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets, such as hydrophobic pockets accommodating bulky indene groups .
Q. What strategies resolve contradictions in reported biological activities of benzofuran carboxamides?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Approaches include:
- Standardized Protocols : Replicating studies using identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and solvent controls (DMSO ≤0.1%) .
- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as impurities <5% can alter IC50 values .
- Orthogonal Assays : Combining functional assays (e.g., cAMP modulation) with biophysical methods (e.g., thermal shift assays) validates target engagement .
Q. How can researchers design experiments to investigate metabolic stability and pharmacokinetics (PK)?
- Methodological Answer : Key steps include:
- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. For example, t1/2 <30 minutes suggests need for prodrug strategies .
- CYP Inhibition Screening : Assess inhibition of CYP3A4/2D6 using fluorescent substrates to predict drug-drug interactions .
- In Vivo PK Studies : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents, with plasma sampling over 24 hours for bioavailability (F%) and clearance (CL) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
